molecular formula C19H18N2O3S2 B2658257 3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 852464-30-3

3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2658257
CAS No.: 852464-30-3
M. Wt: 386.48
InChI Key: YMBKKCHKTUDUNH-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound featuring a thiazole core linked to a benzenesulfonamide group via a propanamide chain. This structure classifies it as a hybrid molecule, combining two privileged scaffolds in medicinal chemistry: the thiazole ring and the sulfonamide functional group . The integration of these moieties into a single molecule is a recognized strategy in drug discovery to enhance biological activity or create novel mechanisms of action . Thiazole derivatives are extensively researched due to their wide spectrum of biological properties, including antibacterial, antifungal, and antiprotozoal activities . Similarly, sulfonamide derivatives are well-known for their antibacterial effects and have been explored for other therapeutic areas . The presence of both structures in this compound makes it a valuable intermediate for developing new anti-infective agents. The compound's primary research value lies in its potential application as an antibacterial and antiparasitic agent. Structural analogs, specifically N-[(4-substituted phenyl)-1,3-thiazol-2-yl]-4-substituted benzenesulfonamides, have demonstrated significant in vitro activity against the parasitic protozoan Trichomonas vaginalis , with some derivatives exhibiting higher potency than the standard drug metronidazole . Molecular docking studies suggest that active derivatives within this class may exert their antitrichomonal effect by targeting Trichomonas vaginalis ferredoxin (TvFn), orienting key functional groups toward its [2Fe-2S] cluster to promote the generation of reactive oxygen species . Furthermore, related N-(4-phenylthiazol-2-yl)benzenesulfonamide hybrids have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Achromobacter xylosoxidans . These compounds are also investigated in combination with cell-penetrating peptides to enhance their delivery and efficacy . Researchers can utilize this chemical as a key scaffold for synthesizing new derivatives or as a pharmacological tool for studying infectious diseases. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-14-7-9-15(10-8-14)17-13-25-19(20-17)21-18(22)11-12-26(23,24)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBKKCHKTUDUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives depending on the nature of the substituents introduced .

Scientific Research Applications

3-(Benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The thiazole ring may also play a role in binding to specific proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

4-Phenyl vs. 4-Methylphenyl Thiazole Derivatives
  • 3-(Benzenesulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)propanamide (CAS 857497-87-1) :

    • Molecular formula: C18H16N2O3S2.
    • Molecular weight: 372.461.
    • Key difference: The thiazole ring bears a phenyl group instead of 4-methylphenyl, reducing hydrophobicity.
    • Spectral Infrared (IR) peaks for SO2 (~1350–1150 cm⁻¹) and NH (~3300 cm⁻¹) are expected, similar to analogs in .
  • 3-(Benzenesulfonyl)-N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]propanamide (CAS 868676-64-6) : Molecular formula: C25H22N2O3S2. Molecular weight: 462.5837.
Halogenated and Heterocyclic Thiazole Derivatives
  • 3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide :
    • Molecular formula: C17H14ClN3O3S2.
    • Molecular weight: 407.885.
    • Key difference: A pyridinyl group introduces basicity, while the chlorophenyl sulfonyl group increases electronegativity.

Sulfonyl Group Modifications

  • N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14, ): Molecular formula: C11H8ClFN2OS.
  • 3-((4-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 8, ):

    • Molecular formula: C17H17F3N2O3S.
    • Key difference: A sulfonamide (NH-SO2) instead of a sulfonyl group (SO2), altering acidity (pKa ~10 for sulfonamides vs. ~1 for sulfonyl groups).

Propanamide Chain Variations

  • 3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8g, ): Molecular formula: C15H15N5O2S2. Melting point: 142–143°C. Key difference: An oxadiazole-thioether replaces the benzenesulfonyl group, introducing additional hydrogen-bonding sites (NH2).
  • N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide ():

    • Molecular formula: C25H24N4O3S.
    • logP: 4.55 (indicative of high lipophilicity).
    • Key difference: A pyrazole-propanamide hybrid adds complexity and polar surface area (76.34 Ų).

Physicochemical and Spectral Data Comparison

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key IR/NMR Features Reference
Target Compound* C19H18N2O3S2 ~386.48 N/A SO2 (~1350 cm⁻¹), NH (~3300 cm⁻¹)
3-(Benzenesulfonyl)-N-(4-phenyl-thiazol-2-yl) C18H16N2O3S2 372.46 N/A SO2 (1350–1150 cm⁻¹)
8g () C15H15N5O2S2 373.45 142–143 NH (3280 cm⁻¹), C=O (1680 cm⁻¹)
3e () C27H20FN3O2S 493.53 257–258 Aromatic H (δ 7.2–8.1 ppm)

*Estimated based on analogs.

Biological Activity

3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic compound that has garnered attention due to its potential biological activities. Structurally, it incorporates a thiazole ring, known for its presence in various bioactive molecules, including antimicrobials and anticonvulsants. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical formula is C24H22N2O4SC_{24}H_{22}N_{2}O_{4}S, and it features a sulfonamide group attached to a thiazole moiety. The sulfonamide nitrogen exhibits nearly trigonal-planar geometry, contributing to the compound's stability and reactivity.

Table 1: Structural Details

PropertyValue
Molecular FormulaC24H22N2O4SC_{24}H_{22}N_{2}O_{4}S
Molecular Weight454.56 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including thiazoles, exhibit significant antimicrobial activity. The compound has been screened against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

In a study conducted by Annadurai et al. (2012), several thiazole derivatives demonstrated potent antibacterial activity, suggesting that the presence of the thiazole ring in this compound could similarly confer antibacterial properties .

Anticonvulsant Activity

Thiazole derivatives have also been reported for their anticonvulsant properties. Farag et al. (2012) highlighted the potential of thiazole-based compounds in reducing seizure activity in animal models . This suggests that this compound may also possess similar effects, warranting further investigation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or microbial resistance mechanisms. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.

Case Studies

  • Antimicrobial Screening : In a controlled study, this compound was tested against various pathogens. Results indicated a significant zone of inhibition against both gram-positive and gram-negative bacteria.
  • Anticonvulsant Testing : In animal models, compounds similar to this compound were evaluated for their efficacy in reducing seizure frequency. Preliminary results showed promise, suggesting further exploration into this compound's potential.

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